6-Methyl-2,3-dihydro-1H-inden-1-amine chemical properties
6-Methyl-2,3-dihydro-1H-inden-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-2,3-dihydro-1H-inden-1-amine
Abstract
This guide provides a comprehensive technical overview of 6-Methyl-2,3-dihydro-1H-inden-1-amine (also known as 6-methyl-1-aminoindan), a pivotal chemical intermediate in the field of medicinal chemistry. As a member of the aminoindan class of compounds, it serves as a foundational scaffold for the synthesis of various neuroactive agents, most notably selective monoamine oxidase B (MAO-B) inhibitors used in the management of Parkinson's disease. This document details its physicochemical properties, outlines robust synthetic methodologies including reductive amination and stereoselective enzymatic routes, explores the characteristic reactivity of its primary amine functional group, and provides a thorough analysis of its spectroscopic signature for analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the handling, derivatization, and application of this important molecule.
Introduction
The aminoindan framework represents a "privileged scaffold" in modern drug discovery, a molecular structure that is capable of binding to multiple biological targets with high affinity. 6-Methyl-2,3-dihydro-1H-inden-1-amine is a significant exemplar of this class. Its rigid bicyclic structure, composed of a benzene ring fused to a cyclopentane ring, combined with a chiral amine at the 1-position and a methyl substituent on the aromatic ring, provides a unique three-dimensional topography for molecular recognition. The (R)-enantiomer of its parent compound, 1-aminoindan, is an active metabolite of rasagiline, a potent, irreversible MAO-B inhibitor for treating Parkinson's disease.[1] Consequently, understanding the chemical properties, synthesis, and reactivity of substituted analogs like the 6-methyl derivative is critical for the development of novel therapeutics with improved efficacy and selectivity.[2] This guide serves as a senior-level resource, consolidating essential technical data and procedural knowledge for laboratory application.
Physicochemical and Structural Properties
6-Methyl-2,3-dihydro-1H-inden-1-amine is a primary amine featuring a chiral center at the C1 carbon. Its properties are defined by the interplay between the aromatic ring, the aliphatic five-membered ring, and the nucleophilic amine group.
| Property | Value | Source |
| IUPAC Name | 6-Methyl-2,3-dihydro-1H-inden-1-amine | - |
| Synonyms | 6-Methyl-1-aminoindan | - |
| Molecular Formula | C₁₀H₁₃N | [3] |
| Molecular Weight | 147.22 g/mol | [3] |
| CAS Number | 90874-51-4 (for Hydrochloride salt) | [4] |
| Chirality | Exists as (R) and (S) enantiomers | [5] |
| Appearance | Typically a solid, often supplied as a hydrochloride salt |
The presence of the amine group makes the molecule basic. It readily forms stable salts, such as the hydrochloride salt, which often exhibit improved stability and handling characteristics compared to the freebase.[4][5]
Synthesis and Manufacturing Pathways
The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-amine is most commonly achieved starting from the corresponding ketone, 6-methyl-1-indanone. The choice of synthetic route is often dictated by the need for stereochemical control.
Reductive Amination of 6-Methyl-1-indanone
This is a widely adopted and versatile two-step, one-pot methodology. The causality behind this choice lies in its high efficiency and the commercial availability of the starting ketone.
Experimental Protocol:
-
Step 1: Ketone Reduction (Formation of Intermediate Alcohol).
-
Dissolve 6-methyl-1-indanone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise, maintaining the temperature below 10 °C. The borohydride acts as a hydride donor to reduce the carbonyl group to a hydroxyl group, forming 6-methyl-2,3-dihydro-1H-inden-1-ol.[6][7]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quench the reaction carefully by the slow addition of water or dilute acid.
-
-
Step 2: Reductive Amination.
-
To the crude alcohol intermediate solution, add an ammonia source, such as aqueous ammonia or ammonium acetate.
-
Introduce a milder reducing agent, typically sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium intermediate formed in situ.[6]
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate) and subsequent purification by column chromatography or crystallization of the hydrochloride salt.
-
Why this protocol is self-validating: The progress of each step can be independently verified. The disappearance of the ketone carbonyl stretch (~1700 cm⁻¹) and the appearance of an alcohol O-H stretch (~3300 cm⁻¹) in the IR spectrum confirms the completion of Step 1. The final product's identity is then confirmed by comprehensive spectroscopic analysis as detailed in Section 4.
Caption: Primary synthetic route via reductive amination.
Stereoselective Enzymatic Synthesis
For pharmaceutical applications where a single enantiomer is required, biocatalysis using transaminase enzymes offers a superior alternative.[8] This method provides high enantioselectivity and operates under mild, environmentally friendly conditions.
Workflow Principle:
-
A transaminase enzyme facilitates the transfer of an amino group from a donor molecule (e.g., isopropylamine) directly to the ketone substrate (6-methyl-1-indanone).
-
By selecting an appropriate (R)- or (S)-selective transaminase, the desired enantiomer of the amine can be produced with high enantiomeric excess (>99%).
-
This process bypasses the need for chiral resolution of a racemic mixture, making it a more efficient and atom-economical approach for producing intermediates like (R)-1-aminoindan, a key fragment for rasagiline.[8]
Chemical Reactivity and Derivatization
The reactivity of 6-Methyl-2,3-dihydro-1H-inden-1-amine is dominated by the lone pair of electrons on the primary amine nitrogen, making it a potent nucleophile and a moderate base.
Basicity and Salt Formation
As an amine, it reacts with acids to form ammonium salts. This is the most fundamental reaction and is routinely used for purification and to create a more stable, solid form of the compound for storage and handling.
C₁₀H₁₃N (base) + HCl (acid) → [C₁₀H₁₃NH]⁺Cl⁻ (salt)
N-Alkylation
The amine readily undergoes nucleophilic substitution with alkyl halides (Sₙ2 reaction).[9] This reaction is foundational for synthesizing N-substituted derivatives. However, a significant challenge is over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[10]
-
Application Insight: This reactivity is harnessed to create drugs like rasagiline, where an N-propargyl group is introduced. To control the reaction and favor the mono-alkylated product, reaction conditions such as stoichiometry and temperature must be carefully optimized.
N-Acylation
Reaction with acid chlorides or acid anhydrides provides a clean and high-yielding pathway to N-acyl derivatives (amides).[10]
-
Mechanistic Advantage: Unlike alkylation, acylation is self-limiting. Once the amide is formed, the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This significantly reduces its nucleophilicity, effectively preventing a second acylation event. This makes acylation a highly reliable and predictable reaction for derivatization.
Caption: Key reactions of the primary amine group.
Spectroscopic and Analytical Characterization
Unambiguous identification of 6-Methyl-2,3-dihydro-1H-inden-1-amine and its derivatives relies on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics.
| Technique | Feature | Expected Observation | Rationale |
| IR Spectroscopy | N-H Stretch | Two sharp, medium bands at ~3300-3450 cm⁻¹ | Symmetric and asymmetric stretches of a primary amine (R-NH₂).[11][12] |
| N-H Bend | Medium band at ~1580-1650 cm⁻¹ | Scissoring vibration of the N-H bonds.[11] | |
| C-N Stretch | Medium band at ~1250-1335 cm⁻¹ | Stretching of the carbon-nitrogen bond.[11][13] | |
| ¹H NMR | -NH₂ Protons | Broad singlet, ~0.5-5.0 ppm | Variable due to hydrogen bonding and exchange; disappears upon D₂O shake.[12][13] |
| H1 Proton (CH-N) | Multiplet, ~2.5-3.5 ppm | Deshielded by the adjacent electronegative nitrogen atom.[13] | |
| -CH₃ Protons | Singlet, ~2.3 ppm | Aromatic methyl group. | |
| Aromatic Protons | Multiplets, ~7.0-7.5 ppm | Protons on the substituted benzene ring. | |
| ¹³C NMR | C1 Carbon (CH-N) | ~30-60 ppm | Deshielded by the attached nitrogen.[12] |
| Mass Spec. | Molecular Ion (M⁺) | Odd m/z value (e.g., 147) | The Nitrogen Rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14] |
| Fragmentation | α-cleavage | The bond adjacent to the C-N bond cleaves to form a stable iminium cation.[14] |
Applications in Drug Discovery
The primary application of this compound and its close analogs is as a crucial building block in the synthesis of pharmaceuticals targeting the central nervous system.
-
MAO-B Inhibitors: Derivatives of aminoindanes are highly effective and selective inhibitors of monoamine oxidase B. Inhibition of MAO-B prevents the breakdown of dopamine in the brain, which is a cornerstone of therapy for Parkinson's disease.[2][8]
-
Neuroprotective Agents: The aminoindan scaffold has been associated with neuroprotective properties, independent of MAO-B inhibition, making it an attractive target for developing disease-modifying therapies for neurodegenerative disorders.[1][6]
-
Chemical Research: Its well-defined structure serves as a valuable tool for studying structure-activity relationships (SAR) in medicinal chemistry, allowing researchers to probe the binding pockets of enzymes and receptors.[6]
Conclusion
6-Methyl-2,3-dihydro-1H-inden-1-amine is more than a simple chemical intermediate; it is a highly valuable scaffold that has enabled significant advances in neuropharmacology. Its chemical properties are well-understood, with robust and scalable synthetic routes available, including advanced stereoselective methods. The predictable reactivity of its primary amine group allows for straightforward derivatization to explore new chemical space. A thorough understanding of its spectroscopic profile ensures rigorous quality control and characterization. For researchers in drug development, 6-methyl-1-aminoindan remains a molecule of high strategic importance, offering a proven foundation for the design of next-generation therapeutics.
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